molecular formula C22H23N3O3S B2576594 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide CAS No. 866843-11-0

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2576594
CAS No.: 866843-11-0
M. Wt: 409.5
InChI Key: LHJSFVMNVSACCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a piperidine ring, and a benzenesulfonyl group, making it a versatile molecule for chemical synthesis and biological studies.

Biochemical Analysis

Biochemical Properties

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase, an essential enzyme involved in DNA replication and transcription. This compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . The interaction between this compound and DNA gyrase results in the induction of DNA damage, similar to the effects observed with fluoroquinolones .

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by inducing DNA damage, which can lead to cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. The induction of DNA damage by this compound activates the recA promoter, which is involved in the DNA damage response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with DNA gyrase. By binding to the gyrA and gyrB subunits, this compound inhibits the enzyme’s activity, leading to the accumulation of DNA damage . This inhibition disrupts the normal function of DNA gyrase, preventing the proper replication and transcription of DNA. Additionally, the induction of DNA damage by this compound activates the recA promoter, which plays a crucial role in the DNA damage response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of DNA gyrase and induction of DNA damage

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits bactericidal and antibiofilm activity against Mycobacterium abscessus . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. The compound’s metabolism may involve reactions such as hydrolysis, hydroxylation, and conjugation with glucuronide or sulfate . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . The localization of this compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of an appropriate precursor under acidic conditions to form the quinoline ringThe final step involves the coupling of the quinoline derivative with piperidine-4-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can lead to quinoline N-oxide derivatives, while reduction can yield partially or fully reduced quinoline derivatives .

Scientific Research Applications

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide
  • 1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide
  • 1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide

Uniqueness

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is unique due to the presence of the methyl group at the 6-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to similar compounds .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-7-8-19-18(13-15)21(25-11-9-16(10-12-25)22(23)26)20(14-24-19)29(27,28)17-5-3-2-4-6-17/h2-8,13-14,16H,9-12H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSFVMNVSACCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.